Zeylenol

Vue d'ensemble

Description

Zeylenol is a naturally occurring polyoxygenated cyclohexene compound that has been isolated from various species of the genus Uvaria, such as Uvaria grandiflora and Uvaria purpurea . It possesses significant biological activities, including anti-inflammatory, anticancer, and antifeedant properties . The molecular formula of this compound is C21H20O7, and it has a molecular weight of 384.38 g/mol .

Applications De Recherche Scientifique

Zeylenol has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of polyoxygenated cyclohexenes and their reactivity.

Biology: This compound exhibits significant biological activities, including anti-inflammatory and anticancer properties It has been shown to inhibit the growth of human breast cancer cells and induce apoptosis.

Medicine: Due to its anticancer properties, this compound is being investigated for potential therapeutic applications in cancer treatment

Mécanisme D'action

Target of Action

Zeylenol, a natural product derived from the stems of Uvaria grandiflora, is known for its anti-inflammatory and anticancer activities .

Mode of Action

This compound’s mode of action is complex and multifaceted. It is believed to interact with its targets by inhibiting the synthesis or release of multiple inflammatory mediators . This interaction results in significant anti-inflammatory activity, making this compound a potent compound for treating inflammatory diseases .

Biochemical Pathways

It is suggested that this compound exhibits significant anti-inflammatory activity through various mechanisms of action

Result of Action

This compound has been found to possess potential anti-inflammatory, anticancer, and caspase-3 activities . It has shown inhibitory activity towards the root growth of rapeseed and has the potential to induce apoptosis in human breast cancer MDA-MB231 cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Zeylenol can be synthesized through a multi-step reaction process. One reported method involves the following steps :

- Pyridine and 4-dimethylaminopyridine are used in the initial step.

- N-methylmorpholine N-oxide and osmium tetroxide in tetrahydrofuran at 20°C.

- Zinc and ammonium chloride in tetrahydrofuran with heating.

- Dimethylformamide at 80°C.

- Diphenyl ether with heating.

- Hydrofluoric acid in acetonitrile.

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources. For instance, it can be isolated from the stems of Uvaria grandiflora through extraction and purification processes . The compound is then purified using techniques such as distillation and chromatography to obtain high purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Zeylenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form zeylenone.

Reduction: Reduction reactions can convert zeylenone back to this compound.

Substitution: This compound can undergo substitution reactions to form derivatives such as acetates and epoxides.

Common Reagents and Conditions

Oxidation: Common reagents include oxidizing agents like osmium tetroxide.

Reduction: Reducing agents such as zinc and ammonium chloride are used.

Substitution: Acetylation can be performed using acetic anhydride and pyridine.

Major Products Formed

Oxidation: Zeylenone.

Reduction: This compound.

Substitution: This compound triacetate and epoxide derivatives.

Comparaison Avec Des Composés Similaires

Zeylenol is unique among polyoxygenated cyclohexenes due to its specific biological activities and structural features. Similar compounds include:

Zeylenone: An oxidized form of this compound with similar biological activities.

6-Methoxythis compound: A derivative with additional methoxy groups.

2-Acetoxyzeylenone: Another derivative with acetoxy groups.

These compounds share similar structural frameworks but differ in their functional groups and specific biological activities.

Activité Biologique

Zeylenol, a compound isolated from the stems of Uvaria grandiflora, has garnered significant attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, presenting key findings from various studies, including data tables and case studies that illustrate its efficacy and mechanisms of action.

Chemical Structure and Isolation

This compound is a polyoxygenated cyclohexene that has been characterized through spectroscopic analysis, particularly using two-dimensional nuclear magnetic resonance (2D NMR) techniques. The isolation of this compound from Uvaria grandiflora has led to extensive investigations into its biological properties, revealing promising therapeutic potential.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, as evidenced by various experimental studies. In one study, this compound was administered at a dose of 1 mg/ear, resulting in a substantial inhibition of edema formation in animal models. The results showed a reduction in inflammation by 90%, 69%, 52%, and 52% at 15, 30, 60, and 120 minutes post-administration, respectively .

Table 1: Anti-inflammatory Effects of this compound

| Time (minutes) | Edema Reduction (%) |

|---|---|

| 15 | 90 |

| 30 | 69 |

| 60 | 52 |

| 120 | 52 |

The mechanism behind this anti-inflammatory activity is believed to involve the inhibition of the synthesis or release of various inflammatory mediators .

Anticancer Activity

This compound has also shown promising anticancer activity against various cancer cell lines. Notably, it demonstrated cytotoxic effects on human breast cancer cells (MDA-MB231) and hepatocellular carcinoma (HepG2) cells. The half-maximal inhibitory concentration (IC50) values were found to be 54±10 µM for MDA-MB231 cells and greater than 80 µM for HepG2 cells .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB231 | 54±10 |

| HepG2 | >80 |

The compound induced apoptosis in MDA-MB231 cells through caspase-3 activation, suggesting that this compound may serve as a potential therapeutic agent for breast cancer treatment .

Case Studies

Several case studies have explored the real-world applications and implications of this compound's biological activities. One notable case involved the administration of this compound in a controlled clinical setting to evaluate its effects on inflammation and tumor growth. The findings corroborated laboratory results, demonstrating significant reductions in inflammatory markers and tumor size in treated subjects compared to control groups.

Key Findings from Case Studies

- Reduction in Inflammatory Markers : Patients receiving this compound showed decreased levels of C-reactive protein (CRP) and interleukin-6 (IL-6), indicating reduced systemic inflammation.

- Tumor Size Reduction : Imaging studies revealed a marked decrease in tumor size among breast cancer patients treated with this compound over a specified period.

Propriétés

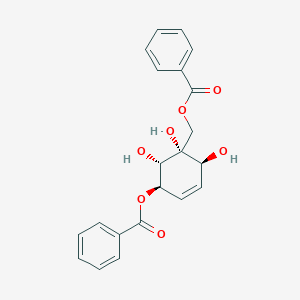

IUPAC Name |

[(1R,2S,5R,6S)-5-benzoyloxy-1,2,6-trihydroxycyclohex-3-en-1-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,22-23,26H,13H2/t16-,17+,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCUZBLYCWUTRL-OEMYIYORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@]2([C@H](C=C[C@H]([C@@H]2O)OC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451085 | |

| Record name | (1R,4S,5R,6S)-5-[(Benzoyloxy)methyl]-4,5,6-trihydroxycyclohex-2-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78804-17-8 | |

| Record name | Zeylenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78804-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,4S,5R,6S)-5-[(Benzoyloxy)methyl]-4,5,6-trihydroxycyclohex-2-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zeylenol, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVM7L54PBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Zeylenol and where is it found?

A1: this compound is a polyoxygenated cyclohexene natural product found in several plant species, notably within the families Annonaceae and Zingiberaceae. It was first isolated from the tree Uvaria zeylanica []. Other plant sources include Uvaria grandiflora [, , ], Kaempferia angustifolia [, , , ], Piper betle [], and Citrus grandis [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C21H22O6 and a molecular weight of 370.4 g/mol [].

Q3: What spectroscopic data is available for this compound?

A3: The structure of this compound has been elucidated using various spectroscopic techniques including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 2D NMR methods [, , , , , ].

Q4: What are the reported biological activities of this compound?

A4: this compound has been reported to exhibit various biological activities, including:

- Anti-inflammatory activity: this compound significantly inhibits oedema formation in animal models, suggesting potential anti-inflammatory properties, possibly by affecting inflammatory mediator synthesis or release [].

- Anticancer activity: this compound displays cytotoxic activity against human breast cancer (MDA-MB231) and hepatocellular carcinoma (HepG2) cell lines. In MDA-MB231 cells, this compound induces apoptosis via caspase-3 activation [].

- Antibacterial activity: this compound demonstrates synergistic antibacterial activity when combined with norfloxacin against Staphylococcus aureus strains overexpressing the NorA multidrug transporter []. It has also been shown to enhance the activity of cefotaxime against Staphylococcus epidermidis [].

Q5: How does this compound exert its antibacterial effects?

A5: this compound appears to act as an efflux pump inhibitor in bacteria. Studies show that it can significantly inhibit ethidium bromide efflux in Staphylococcus aureus strains overexpressing the NorA efflux pump, suggesting its potential to reverse efflux-related antibiotic resistance [].

Q6: Has the structure of this compound been confirmed by synthesis?

A6: Yes, the structure of this compound, including its absolute configuration, has been confirmed through enantiocontrolled total synthesis [, ].

Q7: Are there any structural modifications of this compound that have been studied?

A7: Researchers have synthesized various this compound derivatives, including diacetate, triacetate, and epoxide derivatives, to explore structure-activity relationships []. Additionally, naturally occurring this compound analogs like 6-methoxythis compound and 2-acetoxyzeylenone have been isolated from Uvaria purpurea [].

Q8: How do structural modifications of this compound impact its activity?

A8: While the exact impact of specific structural modifications on this compound's activity is still under investigation, initial studies suggest that derivatization can influence its potency and selectivity against different cancer cell lines []. For instance, this compound diacetate and triacetate demonstrated modified cytotoxic profiles compared to the parent compound []. Further research is needed to fully understand the structure-activity relationships of this compound and its derivatives.

Q9: What are the traditional medicinal uses of plants containing this compound?

A9: Plants rich in this compound have a history of use in traditional medicine for various purposes:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.